molecular formula C14H12FNO3 B13645685 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid

Cat. No.: B13645685
M. Wt: 261.25 g/mol
InChI Key: ZKEYRTAGABFSPV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is an organic compound with the molecular formula C 14 H 12 FNO 3 and a molecular weight of 261.25 . Its structure is based on a picolinic acid core, which is a pyridine ring substituted with a carboxylic acid group, and further modified with a benzyloxy group at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 5-position . The compound is assigned the CAS Registry Number 2869955-57-5 . As a picolinic acid derivative , this compound is of significant interest in medicinal and agrochemical research. Picolinic acid scaffolds are recognized as privileged structures in the discovery of new active molecules . Recent scientific advances highlight the role of substituted picolinic acids as key components in novel therapeutic agents. For instance, picolinic acid derivatives have been designed as potent inhibitors of Werner Syndrome RecQ Helicase (WRN), a synthetic lethal target in microsatellite instability-high (MSI-H) cancers, which include certain colorectal, gastric, and endometrial cancers . The structural features of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid, particularly the benzyloxy and fluoro substituents, make it a valuable chemical intermediate for synthesizing and optimizing such complex bioactive molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed. The recommended storage condition is in an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

4-fluoro-5-methyl-3-phenylmethoxypyridine-2-carboxylic acid

InChI

InChI=1S/C14H12FNO3/c1-9-7-16-12(14(17)18)13(11(9)15)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)

InChI Key

ZKEYRTAGABFSPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1F)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material: 5-Methylpicolinic Acid

The synthesis often begins with 5-methylpicolinic acid, a commercially available or readily synthesized compound. One documented method for preparing its acid chloride derivative uses oxalyl chloride and N,N-dimethylformamide (DMF) as a catalyst in dichloromethane at low temperatures (0–20°C) for 2 hours, yielding 5-methylpicolinoyl chloride quantitatively as a green oil (100% yield).

Introduction of the Benzyloxy Group

The benzyloxy substituent at the 3-position can be introduced via benzyl etherification. For example, benzyl etherification of ethyl chloroacetoacetate has been reported as a key step to form benzyl ether intermediates, which are then transformed through further homologation and cyclization steps to yield pyridone carboxylic acid derivatives bearing the benzyloxy group.

Fluorination at the 4-Position

Fluorination of the pyridine ring at the 4-position is commonly achieved through nucleophilic aromatic substitution (S_NAr) reactions. One efficient method involves fluorination of methyl 5-bromopicolinate to form a 4-fluoropyridine intermediate with high yield (~88% by ^19F NMR). This intermediate maintains other electrophilic sites, such as methyl esters, allowing selective functionalization.

Methyl Group at the 5-Position

The methyl group at the 5-position is typically present from the starting 5-methylpicolinic acid or introduced early in the synthesis. It remains stable through subsequent reaction steps such as fluorination and etherification.

Final Carboxylic Acid Formation and Purification

The final step involves ensuring the carboxylic acid moiety is present and purified. After functionalization steps, saponification or hydrolysis may be used to convert esters to acids. Purification is typically achieved by column chromatography using silica gel with gradient elution (e.g., ammonia in methanol/dichloromethane) to yield the pure 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid as a solid with high purity (~98%).

Representative Experimental Procedure

A typical synthesis sequence adapted from the literature is as follows:

Step Reagents and Conditions Yield Notes
1. Conversion of 5-methylpicolinic acid to acid chloride Oxalyl chloride, DMF catalyst, dichloromethane, 0–20°C, 2 h 100% (quantitative) Formation of 5-methylpicolinoyl chloride as green oil
2. Benzyl etherification Benzyl bromide or benzyl alcohol derivatives, base (e.g., K2CO3), solvent (e.g., DMF or THF), room temperature Not specified Forms 3-(benzyloxy) intermediate
3. Fluorination at 4-position Fluorinating agent (e.g., KF, Selectfluor), nucleophilic aromatic substitution conditions ~88% by ^19F NMR Selective fluorination of 5-bromopicolinate derivative
4. Hydrolysis/saponification Aqueous base (NaOH or KOH), reflux High Converts esters to carboxylic acid
5. Purification Silica gel chromatography, gradient elution (ammonia in methanol/dichloromethane) 70% isolated yield Yields white solid product with 98% purity

Analytical Data and Characterization

  • NMR Spectroscopy : Proton and fluorine NMR confirm substitution patterns. For example, ^19F NMR shows characteristic fluorine signals confirming 4-fluoro substitution.
  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular weight of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid (m/z ~ 544.4 [M+H]^+).
  • HPLC : High-performance liquid chromatography retention times confirm purity and identity (e.g., t_R = 1.31 min under LCMS conditions).
  • Physical State : The compound is typically isolated as a white solid with purity >98%.

Summary Table of Key Synthetic Steps

Synthetic Step Reagents/Conditions Yield (%) Remarks
Acid chloride formation Oxalyl chloride, DMF, CH2Cl2, 0–20°C, 2 h 100 Quantitative formation of acid chloride
Benzyl etherification Benzyl bromide/alcohol, base, solvent, RT Not specified Introduces benzyloxy group at 3-position
Fluorination (S_NAr) Fluorinating agent, nucleophilic conditions ~88 Selective fluorination at 4-position
Hydrolysis to acid Aqueous base, reflux High Converts esters to carboxylic acid
Purification Silica gel chromatography, ammonia/methanol gradient 70 Isolated pure product as white solid

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy and fluoro groups can enhance binding affinity and selectivity, while the carboxyl group may facilitate interactions with active sites or catalytic residues.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid with structurally related picolinic acid derivatives and boronic acids.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid 3-benzyloxy, 4-fluoro, 5-methyl C₁₄H₁₂FNO₃ 261.25 g/mol High lipophilicity, metabolic stability
5-(4-Benzyloxyphenyl)picolinic acid Benzyloxy on phenyl ring at position 5 C₁₉H₁₅NO₃ 305.33 g/mol Suzuki coupling intermediate, moderate solubility
3-(Benzyloxy)picolinic acid 3-benzyloxy (no fluoro/methyl) C₁₃H₁₁NO₃ 229.23 g/mol Lower steric hindrance, higher reactivity
5-(4-(Trifluoromethoxy)phenyl)picolinic acid Trifluoromethoxy on phenyl ring C₁₃H₈F₃NO₃ 283.20 g/mol Strong electron withdrawal, enhanced stability
(3-(Benzyloxy)phenyl)boronic acid Benzyloxy at meta position, boronic acid C₁₃H₁₃BO₃ 228.05 g/mol Suzuki-Miyaura cross-coupling reagent

Substituent Effects on Properties

Benzyloxy Group Position :

  • The target compound’s benzyloxy group is directly on the pyridine ring (position 3), whereas 5-(4-benzyloxyphenyl)picolinic acid has the benzyloxy on a phenyl side chain. This positional difference alters electronic effects and steric interactions. The direct attachment in the target compound may enhance intramolecular hydrogen bonding with the carboxylic acid group.

Fluorine vs. Trifluoromethoxy: The 4-fluoro substituent in the target compound provides moderate electron withdrawal, improving metabolic stability compared to non-fluorinated analogues like 3-(benzyloxy)picolinic acid . In contrast, 5-(4-(trifluoromethoxy)phenyl)picolinic acid features a stronger electron-withdrawing trifluoromethoxy group, which significantly increases acidity and resistance to oxidation.

This group also increases lipophilicity (higher logP), influencing membrane permeability.

Biological Activity

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is C15H13FO3C_{15}H_{13}FO_{3}, with a molecular weight of 260.26 g/mol. The compound features a benzyloxy group, a fluorine atom, and a methyl group, which contribute to its distinct chemical properties. The fluorine atom enhances the compound's stability and bioavailability, making it a candidate for various biological applications.

Biological Activity

Research indicates that 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid exhibits several biological activities:

  • Enzyme Interaction : The compound shows potential for interacting with specific enzymes or receptors, which may modulate their activity. This interaction is crucial for understanding its biological roles and therapeutic applications.
  • Fluorescent Probe : It has been investigated as a fluorescent probe in biological imaging and diagnostics, highlighting its utility in visualizing biological processes.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of picolinic acid exhibit antimicrobial properties. While specific data on 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is limited, related compounds have shown effectiveness against various pathogens, indicating potential for similar activity .

Study 1: Enzyme Binding Affinity

A study investigated the binding affinity of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid to several enzyme targets. The results indicated that the presence of the benzyloxy group significantly enhanced binding interactions compared to simpler analogs. This suggests that modifications to the structure can lead to improved efficacy in enzyme modulation.

Study 2: Antimicrobial Screening

In another study focusing on related compounds, derivatives of picolinic acids were tested against common bacterial strains such as E. coli and S. aureus. The results showed promising antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations. While direct data on the specific compound is not available, these findings support further exploration into its antimicrobial potential.

Comparative Analysis with Related Compounds

The following table compares 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Fluoro-5-methylbenzoic acidC8H7FO2C_{8}H_{7}FO_{2}Lacks benzyloxy group; simpler structure
3-(Benzyloxy)-4-fluorobenzoic acidC13H11FO3C_{13}H_{11}FO_{3}Similar benzyloxy group but lacks methyl substitution
3-(Benzyloxy)-5-methylbenzoic acidC14H12O3C_{14}H_{12}O_{3}Lacks fluorine substitution; different reactivity

The table illustrates how the unique combination of functional groups in 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid imparts distinct chemical properties that enhance its reactivity and potential interactions in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid intermediates. For example, [3-(Benzyloxy)-5-fluoro-4-methylphenyl]boronic acid (95% purity) can be coupled with halogenated picolinic acid derivatives under Pd catalysis . Key factors include solvent choice (tetrahydrofuran/water mixtures), temperature (80–100°C), and catalyst loading (1–5 mol% tetrakis(triphenylphosphine)palladium(0)). Yields are optimized by controlling stoichiometry and reaction time (12–24 hours) .

Q. How can structural characterization be performed to confirm the identity of the compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, 19F for fluorine), HPLC-MS (for purity >95%), and FT-IR (to confirm carboxylic acid and benzyloxy groups). For crystallinity assessment, X-ray diffraction (XRD) is recommended if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition : Test against kinases or hydrolases (e.g., ubiquitin C-terminal hydrolases) using fluorogenic substrates .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
  • Solubility : Measure in PBS or DMSO to guide dosing in biological experiments .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, benzyloxy substitution) impact target binding and metabolic stability?

  • Methodological Answer :

  • SAR Studies : Compare analogs like 5-(4-Benzyloxyphenyl)picolinic acid (lacks fluorine) and 6-(3-Trifluoromethylphenoxy)picolinic acid (enhanced lipophilicity) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Fluorine’s electronegativity may enhance hydrogen bonding or alter π-π stacking .
  • Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation .

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Methodological Answer :

  • Data Triangulation : Replicate assays under standardized conditions (e.g., pH, temperature). For example, discrepancies in cytotoxicity between 3-(Benzyloxy)phenyl and 4-(Benzyloxy)phenyl analogs may arise from solubility differences .
  • Advanced Spectroscopy : Use surface plasmon resonance (SPR) to measure binding kinetics and rule out false positives .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
  • BBB Penetration : Assess using parallel artificial membrane permeability assays (PAMPA-BBB) .

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